molecular formula C12H24N2O2 B8283707 4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine

4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine

Cat. No. B8283707
M. Wt: 228.33 g/mol
InChI Key: YFNYBCZFBHPFMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Ethylamino-1-carbethoxy-3,5-dimethylpiperidine

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

ethyl 4-(ethylamino)-3,5-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-5-13-11-9(3)7-14(8-10(11)4)12(15)16-6-2/h9-11,13H,5-8H2,1-4H3

InChI Key

YFNYBCZFBHPFMW-UHFFFAOYSA-N

Canonical SMILES

CCNC1C(CN(CC1C)C(=O)OCC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Powdered KOH (2.8 g, 50 mmol) was added in portions to the stirred solution of ethylamine hydrochloride (4.0 g, 50 mmol) in methanol (50 ml) and 1-carbethoxy-3,5-dimethyl-4-piperidinone (5.0 g, 25.12 mmol) obtained by a procedure as described in Example 25 (Step-1), was added to it. The resulting reaction mixture was stirred for 6 hr. A solution of sodium cyanoborohydride (1.6 g, 25.12 mmol) in methanol (10 ml) was added dropwise to it and stirring was continued for 16 hr. The reaction mixture was concentrated to dryness. The obtained residue was dissolved in water and extracted with chloroform. Chloroform layer was extracted with 50% HCl and acid layer was basified with KOH (20%) solution. The oil thus separated was extracted with chloroform, dried (Na2SO4) and concentrated to give Mixtures A+B of 4-ethylamino-1-carbethoxy-3,5-dimethylpiperidine as an oil. Yield 5.6 g (97.7%), C12H24N2O2, m/z 229 (M+1).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
1-carbethoxy-3,5-dimethyl-4-piperidinone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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